
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one, also known as Pyronin Y, is a fluorescent dye that is commonly used in scientific research. It is a member of the xanthene family of dyes and is known for its bright red fluorescence under UV light. Pyronin Y has a wide range of applications in various fields of study, including biochemistry, cell biology, and immunology.
作用機序
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y binds to nucleic acids, such as DNA and RNA, through intercalation. This means that the dye molecules insert themselves between the base pairs of the nucleic acid strands, causing a shift in the absorption and emission spectra of the dye. This shift results in the bright red fluorescence of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y under UV light. 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has also been shown to bind to proteins and lipids, although the mechanism of binding is not fully understood.
Biochemical and Physiological Effects:
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the use of any dye or chemical in scientific research may have unintended effects on the system being studied.
実験室実験の利点と制限
One of the main advantages of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y is its bright red fluorescence, which makes it easy to visualize and track in cells and tissues. It is also relatively easy and inexpensive to synthesize. However, 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has limitations in terms of its specificity and sensitivity. It may bind to other structures in addition to nucleic acids, leading to false positive results. It may also be less sensitive than other dyes in certain applications.
将来の方向性
There are many potential future directions for the use of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y in scientific research. One area of interest is the development of new methods for the detection and quantification of specific nucleic acids using 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y. Another area of interest is the use of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y in live cell imaging and tracking of cellular processes. Additionally, 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y may have applications in the development of new diagnostic tools and therapies for diseases such as cancer.
合成法
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y can be synthesized through a variety of methods, including the reaction of 3-hydroxy-2-naphthoic acid with 2-hydroxypyridine-3-carbaldehyde in the presence of sulfuric acid. The resulting product is then oxidized using potassium permanganate to produce 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y. Other methods of synthesis include the reaction of 3-hydroxy-2-naphthoic acid with 2-hydroxypyridine in the presence of sulfuric acid and the reaction of 3-hydroxy-2-naphthoic acid with 2-aminopyridine in the presence of sulfuric acid.
科学的研究の応用
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y is commonly used in scientific research as a fluorescent dye for staining and visualization of biological structures. It has been used to stain DNA, RNA, and mitochondria in cells, as well as to label antibodies and proteins. 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has also been used in flow cytometry and microscopy for the detection and quantification of cells and cellular structures.
特性
IUPAC Name |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-11-4-9-15(6-13(11)22)25-16-7-14(23)12(21)5-10(16)17(9)8-2-1-3-19-18(8)24/h1-7,20-22H,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRMYVPCAAXLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)
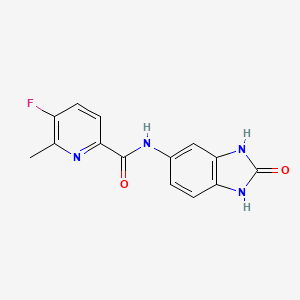
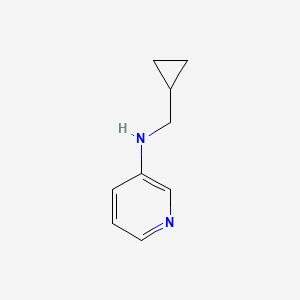
![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)
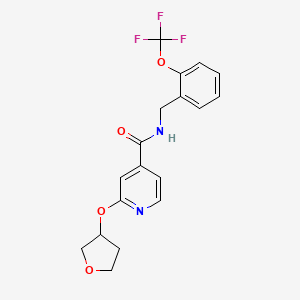
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)
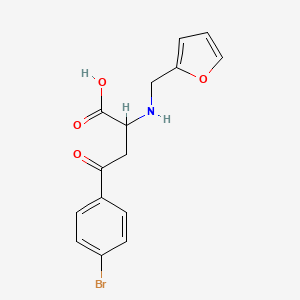
![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)
![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)
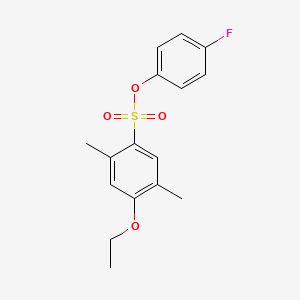
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)